

Application Notes and Protocols for Investigating LDH-Dependent Pathways Using MS6105

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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

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Introduction

Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the interconversion of pyruvate and lactate, playing a central role in anaerobic glycolysis. In many cancer cells, LDH activity is upregulated to support rapid proliferation and survival, making it a compelling target for therapeutic intervention. **MS6105** is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of both LDHA and LDHB isoforms.^{[1][2][3][4]} As a heterobifunctional molecule, **MS6105** recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome.^[1] This application note provides a comprehensive guide for utilizing **MS6105** to investigate LDH-dependent pathways in cancer cells.

MS6105: Mechanism of Action and Biological Activity

MS6105 efficiently degrades both LDHA and LDHB in a time- and concentration-dependent manner.^{[1][2]} This degradation leads to a significant reduction in cancer cell proliferation.^[5] The targeted degradation of LDH disrupts the cancer cells' ability to perform aerobic glycolysis (the Warburg effect), impacting cellular metabolism and downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for **MS6105**'s activity in pancreatic cancer cell lines.

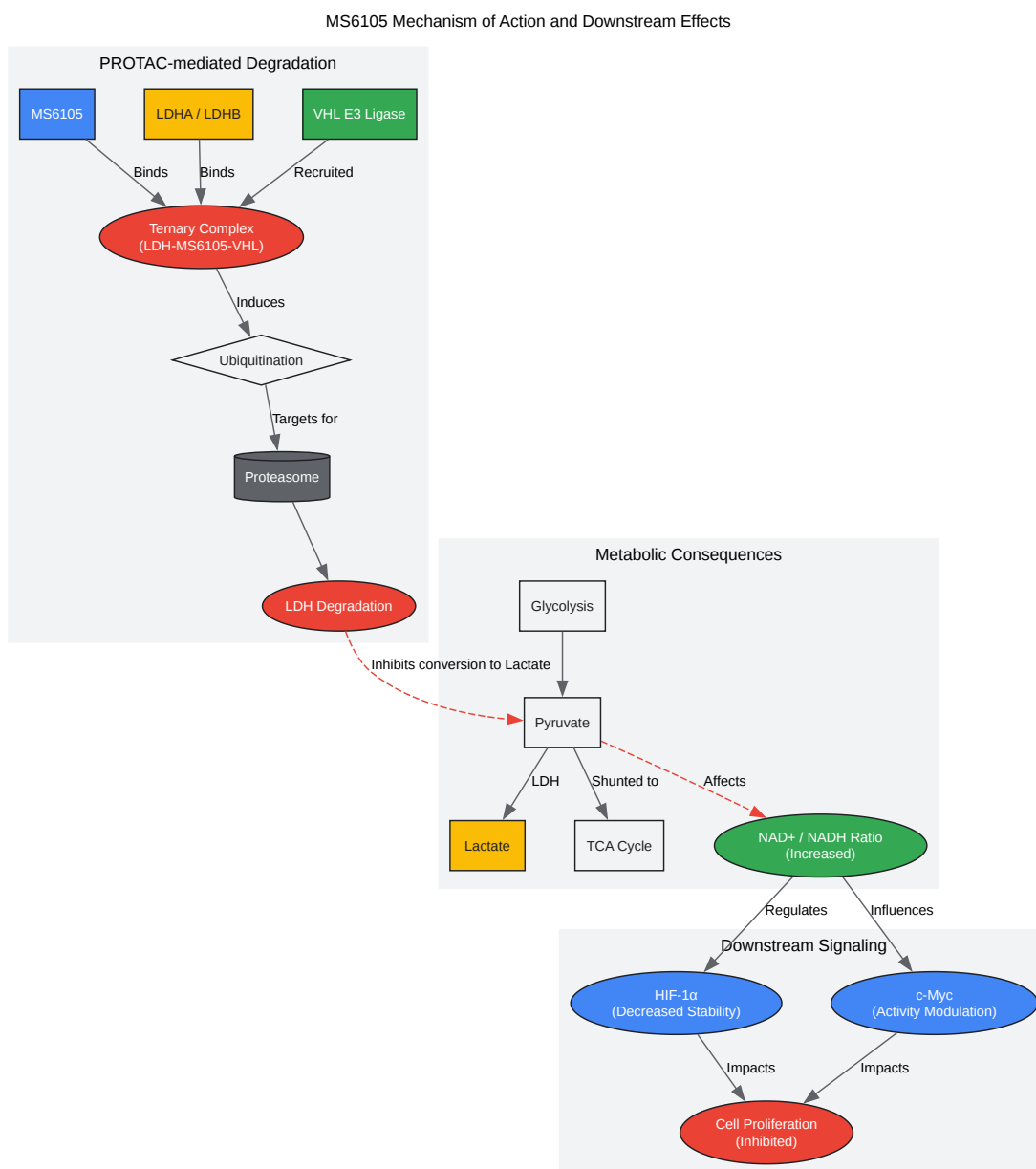
Table 1: Degradation and Anti-proliferative Activity of **MS6105**

Parameter	Cell Line	Value	Reference
DC ₅₀ (LDHA)	PANC-1	38 nM	[5]
DC ₅₀ (LDHB)	PANC-1	74 nM	[5]
GI ₅₀	PANC-1	16.1 μM	[5]
GI ₅₀	MiaPaca2	12.2 μM	[5]

DC₅₀: Concentration for 50% maximal degradation. GI₅₀: Concentration for 50% growth inhibition.

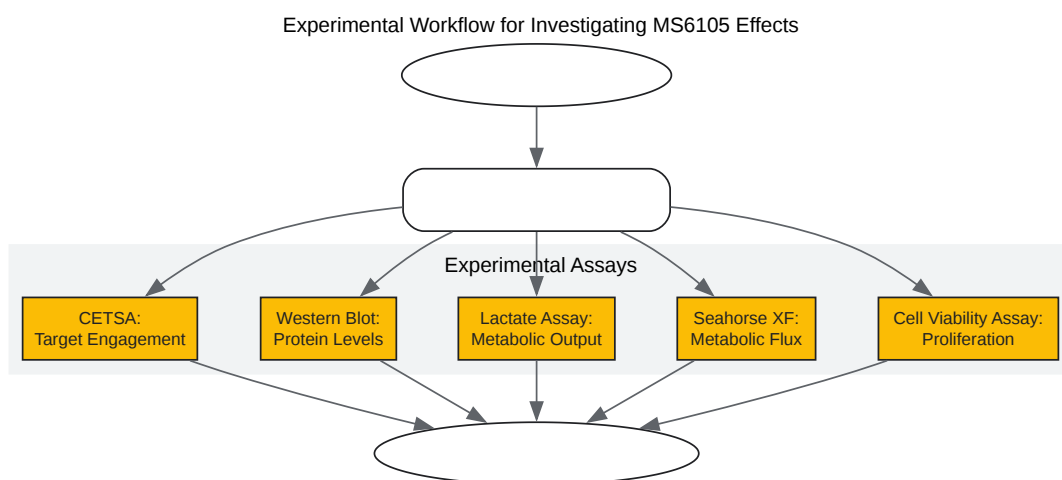
Signaling Pathways and Experimental Workflows

The degradation of LDH by **MS6105** has profound effects on cellular metabolism and signaling. Key pathways affected include glycolysis, the NAD⁺/NADH ratio, and the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and c-Myc. The following diagrams illustrate these relationships and the general workflow for investigating the effects of **MS6105**.



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Caption: MS6105 mechanism and downstream signaling.



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